![molecular formula C14H16ClFN2O3 B13390227 5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C14H16ClFN2O3 and its molecular weight is 314.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one, also known by its CAS number 496031-57-3, is a compound of significant interest due to its potential biological activities, particularly in the realm of antibacterial properties and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H16ClFN2O3 |
Molecular Weight | 314.74 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 482.7 ± 45.0 °C at 760 mmHg |
Flash Point | 245.7 ± 28.7 °C |
This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to the active sites of specific enzymes, thereby preventing their catalytic activity. This characteristic makes it a candidate for various therapeutic applications, particularly in combating bacterial infections.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity, which is crucial for the development of new antibiotics. It has been compared with other oxazolidinone derivatives, showing promising results against Gram-positive bacteria, including strains resistant to conventional treatments.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has demonstrated significant potency in inhibiting key enzymes involved in bacterial metabolism and virulence factors. For instance:
- Inhibition of Ribosomal Protein Synthesis : As a member of the oxazolidinone class, it interferes with protein synthesis by binding to the bacterial ribosome.
- Targeting Specific Enzymes : Studies have shown that it can inhibit enzymes such as 15-lipoxygenase , which is implicated in inflammatory responses and various diseases.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an effective treatment option.
- Animal Models : In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced bacterial load and improved survival rates in subjects infected with resistant strains of bacteria.
Chemical Reactions Analysis
Nucleophilic Substitution with Potassium Phthalimide
This reaction replaces the chloromethyl group with a phthalimide-protected amine, forming a critical intermediate for further derivatization.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces chloride. DMF enhances reactivity by stabilizing the transition state through polar aprotic effects .
Deprotection of Phthalimide Intermediate
The phthalimide group is hydrolyzed to yield a primary amine, enabling further functionalization.
Key Observation :
Hydrazine cleavage avoids racemization, preserving the (R)-configuration critical for bioactivity .
Acylation of Aminomethyl Intermediate
The primary amine undergoes acylation to form derivatives such as Linezolid.
Yield and Purity :
Linezolid is obtained in >90% yield with high enantiomeric excess (ee >99%) .
Salt Formation
The aminomethyl intermediate forms pharmaceutically acceptable salts for improved stability.
Acid Used | Product | Source |
---|---|---|
Hydrochloric acid (HCl) | (5R)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone hydrochloride | |
Methanesulfonic acid | Corresponding mesylate salt |
Applications :
Salts enhance solubility and crystallinity, facilitating formulation .
Cyclization via CO₂ Atmosphere
A one-pot synthesis leverages CO₂ to minimize racemization during cyclization.
Reaction Conditions | Details | Source |
---|---|---|
Reagents | CO₂, inorganic/organic base (e.g., K₂CO₃, triethylamine) | |
Temperature | 20–100°C | |
Key Advantage | Avoids racemization without requiring chiral catalysts |
Critical Analysis of Methodologies
-
Efficiency : The one-pot CO₂ method reduces steps but requires precise gas handling.
-
Stereochemical Integrity : Hydrazine-mediated deprotection and SN2 mechanisms preserve the (R)-configuration.
-
Scalability : DMF and acetonitrile are industrially viable solvents .
This compound’s reactivity profile underscores its versatility in synthesizing chiral oxazolidinones, with applications spanning antibiotic development to enantioselective catalysis.
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-8-11-9-18(14(19)21-11)10-1-2-13(12(16)7-10)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNZPAMEUUTJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.